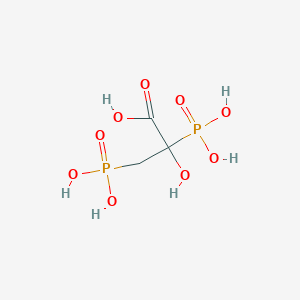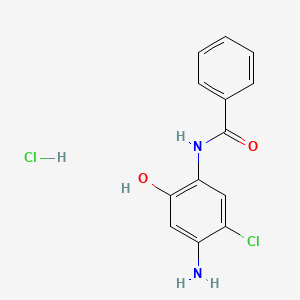![molecular formula C14H18O5 B14461008 Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate CAS No. 66411-83-4](/img/structure/B14461008.png)
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a phenyl group attached to an acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate can be achieved through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with 2-methylpropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-hydroxyphenylacetic acid and 2-methylpropanol.
Reduction: 2-(2-methylpropoxy)phenylmethanol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simpler ester with a similar structure but lacking the phenyl group.
Ethyl benzoate: An ester with a benzene ring, similar to the phenyl group in Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and an acetate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential therapeutic uses .
Propiedades
Número CAS |
66411-83-4 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 2-[2-(2-methylpropoxycarbonyloxy)phenyl]acetate |
InChI |
InChI=1S/C14H18O5/c1-10(2)9-18-14(16)19-12-7-5-4-6-11(12)8-13(15)17-3/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
LZXUOJUYWQEJQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)OC1=CC=CC=C1CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


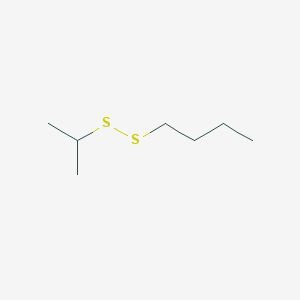

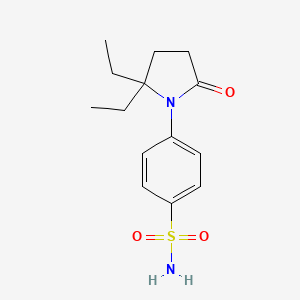
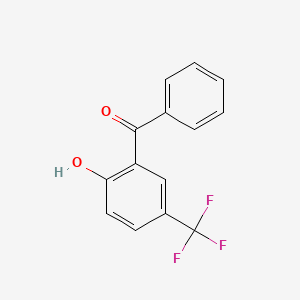
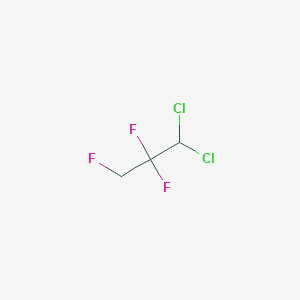
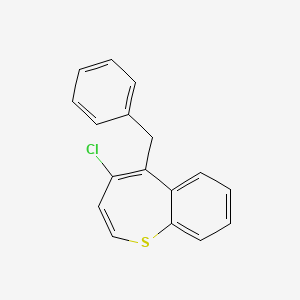
![4-[(4-Chlorophenyl)(hydrazinylidene)methyl]phenyl methanesulfonate](/img/structure/B14460964.png)
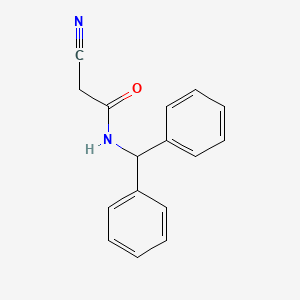
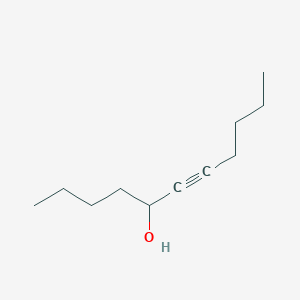
![3-Chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-yl)methoxy]aniline](/img/structure/B14460988.png)
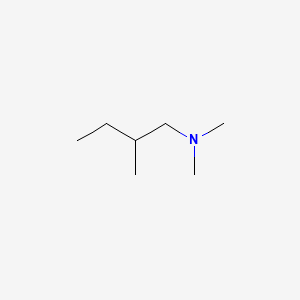
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
